N-[1-(2-chlorophenyl)ethyl]cyclopropanamine
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Overview
Description
Preparation Methods
The synthesis of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-chlorophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[1-(2-chlorophenyl)ethyl]cyclopropanecarboxamide: This compound has a similar structure but contains a carboxamide group instead of an amine group.
N-[1-(2-chlorophenyl)ethyl]cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of an amine group.
N-[1-(2-chlorophenyl)ethyl]cyclopropanemethanol: This compound contains a hydroxyl group instead of an amine group.
This compound is unique due to its specific amine group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWLXYGPGGEOBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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